molecular formula C7H3ClN2O2 B1583667 4-Chloro-2-nitrobenzonitrile CAS No. 34662-32-3

4-Chloro-2-nitrobenzonitrile

Cat. No.: B1583667
CAS No.: 34662-32-3
M. Wt: 182.56 g/mol
InChI Key: OZKOAADVLVCNFO-UHFFFAOYSA-N
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Description

4-Chloro-2-nitrobenzonitrile, also known as 1-chloro-4-cyano-3-nitrobenzene, has a molecular weight of 182.57 . It is obtained by the Sandmeyer reaction of 4-chloro-2-nitrobenzene diazonium salt with copper cyanide .


Synthesis Analysis

The synthesis of this compound involves the Sandmeyer reaction of 4-chloro-2-nitrobenzene diazonium salt with copper cyanide . A patent describes a process for the preparation of this compound, which involves subjecting 2,5-dichloronitrobenzene to a reaction with copper (I) cyanide .


Molecular Structure Analysis

The molecular formula of this compound is C7H3ClN2O2 . The IUPAC Standard InChI is InChI=1S/C7H3ClN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H .


Chemical Reactions Analysis

The reduction of the nitro group in this compound with iron yields 2-amino-4-chlorobenzonitrile . This compound is an intermediate for the production of azo dyes .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 100 – 101℃ . Its molecular weight is 182.564 .

Scientific Research Applications

Vibrational Analysis

4-Chloro-2-nitrobenzonitrile has been studied for its vibrational properties using quantum chemical calculations. The research conducted by Sert, Çırak, and Ucun (2013) focused on the experimental and theoretical harmonic and anharmonic vibrational frequencies of this compound, contributing to a deeper understanding of its molecular dynamics and structure (Sert, Çırak, & Ucun, 2013).

Thermophysical Studies

Jiménez et al. (2002) conducted a thermophysical study on this compound, examining its behavior as a function of temperature using differential scanning calorimetry. This research provides insights into the thermal properties and phase transitions of this compound, which are essential for applications in materials science and engineering (Jiménez, Roux, Dávalos, & Temprado, 2002).

Hydrogenation Studies

Research on the hydrogenation of nitrobenzonitriles, including this compound, was conducted by Koprivova and Červený (2008). Their study focused on the hydrogenation process using Raney nickel catalyst and its effects based on the position of the nitro group, contributing to the field of organic synthesis and catalysis (Koprivova & Červený, 2008).

Synthesis and Cyclization Research

Pazdera and Potáček (1989) explored the synthesis and cyclization of 4-substituted 2-nitrophenylguanidines, utilizing this compound as a key intermediate. This research is significant for the development of novel organic compounds and pharmaceutical intermediates (Pazdera & Potáček, 1989).

Antimalarial and Antibacterial Effects

Elslager et al. (1980) investigated the antimalarial and antibacterial effects of compounds derived from 5-Chloro-2-nitrobenzonitrile, a related compound to this compound. This study contributes to the understanding of the potential medical applications of nitrobenzonitriles (Elslager, Jacob, Johnson, & Werbel, 1980).

Safety and Hazards

4-Chloro-2-nitrobenzonitrile is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2-nitrobenzonitrile is the respiratory system . This compound may interact with components of the respiratory system, leading to changes in its function.

Mode of Action

The exact mode of action of This compound It’s known that nitrobenzonitriles can undergo reduction reactions, which may lead to the formation of other compounds . These new compounds could potentially interact with biological targets, leading to changes in their function.

Biochemical Pathways

The biochemical pathways affected by This compound It’s known that nitrobenzonitriles can be involved in the production of azo dyes . Azo dyes are a type of synthetic dye used for coloring a variety of materials. The production of these dyes involves a series of chemical reactions, which could potentially be affected by the presence of This compound .

Pharmacokinetics

The pharmacokinetics of This compound It’s known that this compound has a high gastrointestinal absorption and is considered to be bbb permeant . These properties suggest that This compound could potentially be absorbed into the body and distributed to various tissues, including the brain.

Result of Action

The molecular and cellular effects of This compound Given its potential interaction with the respiratory system , it’s possible that this compound could lead to changes in respiratory function.

Action Environment

The action of This compound can be influenced by various environmental factors. For instance, this compound should be handled in a well-ventilated place to minimize exposure and potential harm . Additionally, it’s recommended to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Properties

IUPAC Name

4-chloro-2-nitrobenzonitrile
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InChI

InChI=1S/C7H3ClN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKOAADVLVCNFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90188220
Record name 4-Chloro-2-nitrobenzonitrile
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Molecular Weight

182.56 g/mol
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CAS No.

34662-32-3
Record name 4-Chloro-2-nitrobenzonitrile
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Record name 4-Chloro-2-nitrobenzonitrile
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Record name 4-Chloro-2-nitrobenzonitrile
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Synthesis routes and methods

Procedure details

A mixture of 7.7 g (0.040 mol) of 2,5-dichloronitrobenzene and 4.0 g (0.044 mol) of copper (I) cyanide in 4.0 ml (0.05 mol) of N,N-dimethylformamide was refluxed for 3.5 hours. The reaction mixture was poured slowly into 39 ml (0.40 mol) of ethyl acetate and followed by stirring for 10 hours at room temperature. The precipitate was filtered and washed with 3 ml of ethyl acetate. After concentration of the combined filtrate, the residue gave 4.6 g (63.0%) of 4-chloro-2-nitrobenzonitrile purified by the procedure of Example 1.
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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